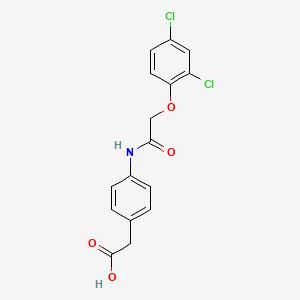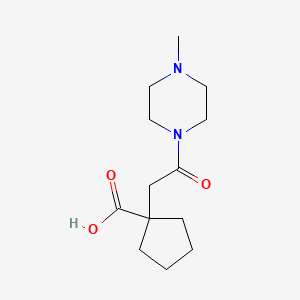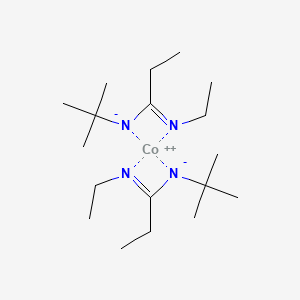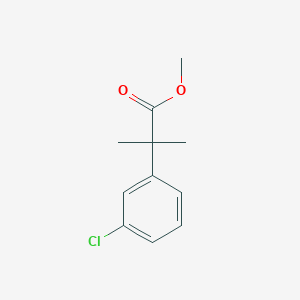
2-(4-(2-(2,4-二氯苯氧基)乙酰氨基)苯基)乙酸
描述
“2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid” is a solid compound with a molecular weight of 354.19 . It has a specific IUPAC name of (4- { [ (2,4-dichlorophenoxy)acetyl]amino}phenyl)acetic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C16H13Cl2NO4/c17-11-3-6-14 (13 (18)8-11)23-9-15 (20)19-12-4-1-10 (2-5-12)7-16 (21)22/h1-6,8H,7,9H2, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .科学研究应用
Herbicide and Plant Growth Regulator
This compound is widely applied in crop production as an herbicide and plant growth regulator . It helps control weeds and promotes the growth of crops.
Supplement in Plant Cell Culture Media
It is used as a supplement in plant cell culture media . This helps in the growth and development of plant cells in a controlled environment.
Increasing Latex Output of Old Rubber Trees
The compound is used to increase the latex output of old rubber trees . This helps in improving the productivity of rubber plantations.
Multicomponent Crystal Formation
New multicomponent crystals of this compound have been discovered through a combined virtual and experimental cocrystal screening . This is done to modify its physicochemical properties.
Degradation of Organic Pollutants
Advanced oxidation processes (AOPs) have been developed to degrade this organic compound . These processes are highly efficient in degrading organic pollutants in real wastewater.
Modification of Physicochemical Properties
The compound has been used in research to modify its physicochemical properties . This is done through a combined virtual and experimental cocrystal screening.
作用机制
Target of Action
The primary target of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is plant cells . It acts as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the growth and behavior of plants, influencing cell division, elongation, and differentiation .
Mode of Action
This compound operates by mimicking the action of natural auxins . It induces uncontrolled growth in susceptible plants, leading to their eventual death . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway, a fundamental component of plant growth and development . By mimicking natural auxins, it disrupts normal plant growth patterns, leading to uncontrolled cell division and growth . This can trigger the embryogenic pathway of somatic cells in both dicots and monocots .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and transported to their growth points .
Result of Action
The result of the compound’s action is uncontrolled growth in susceptible plants, leading to their eventual death . This makes it effective as a herbicide, particularly for broadleaf weeds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it can be easily applied through irrigation systems and may be affected by rainfall and soil moisture levels.
安全和危害
属性
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-3-6-14(13(18)8-11)23-9-15(20)19-12-4-1-10(2-5-12)7-16(21)22/h1-6,8H,7,9H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJOXMSYQWMNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)





![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)


![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)
